molecular formula C19H25ClN2 B1196145 Bamipine hydrochloride CAS No. 1229-69-2

Bamipine hydrochloride

Cat. No. B1196145
CAS RN: 1229-69-2
M. Wt: 316.9 g/mol
InChI Key: OIKFTEUNPYSIGY-UHFFFAOYSA-N
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Description

Bamipine, also known by the trade name Soventol, is a pharmaceutical drug that acts as an H1 antihistamine with anticholinergic properties . It is used as an antipruritic ointment . No known oral use is reported .


Molecular Structure Analysis

The molecular formula of Bamipine is C19H24N2 . The average mass is 280.407 Da and the monoisotopic mass is 280.193939 Da . For Bamipine hydrochloride, the molecular formula is C19H25ClN2 . The average mass is 316.868 Da and the monoisotopic mass is 316.170624 Da .


Physical And Chemical Properties Analysis

Bamipine has a molar mass of 280.415 g·mol−1 . Bamipine hydrochloride has a molar mass of 316.868 Da .

Scientific Research Applications

  • Electrochemical Oxidation

    Bamipine hydrochloride's electrochemical oxidation was investigated in sulphuric acid and phosphate buffer solutions, suggesting a method for drug determination via this process (Biryol, Kabasakaloḡlu, & Şentürk, 1989).

  • Pharmaceutical Assays

    A high-performance liquid chromatographic procedure was described for the simultaneous determination of Bamipine hydrochloride and Terbutaline sulphate in various pharmaceutical forms (Kountourellis & Markopoulou, 1989).

  • Multidrug Resistance Modulation

    Bamipine was studied among several compounds for its activity in reversing multidrug resistance (MDR) in L 1210 cells, demonstrating modulating potential in MDR resistant cells (Pommerenke, Osswald, Hahn, & Volm, 1990).

  • Metabolism in Rats

    Research on Bamipine hydrochloride's biotransformation and pharmacokinetics in rats revealed that it undergoes oxidative demethylation, with major metabolites being ether glucuronides (Neidlein & Kleiser, 1987).

  • Synthesis of Derivatives

    The synthesis of 2-substituted derivatives of Bamipine and their antimycobacterial activities were explored, indicating their strong H1-receptor antagonistic properties and inhibition of mycobacterial growth (Weis et al., 2003).

  • Corticosteroid Combination Analysis

    A method was developed for the determination of Bamipine combined with various corticosteroids in pharmaceutical formulations, demonstrating its applicability in different pharmaceutical forms (Kountourellis et al., 1995).

  • Antihistaminic Activity

    Studies on 2-substituted piperidine derivatives of Bamipine revealed their potent H1-receptor antagonistic potency and the ability to inhibit the growth of Mycobacterium tuberculosis (Weis et al., 2008).

  • Drug Interactions and Effects

    Research on the interactions of Bamipine with other drugs, such as Biperiden, and its effects on symptoms like enuresis and depression has been documented (Kreiskott & Hofmann, 1978; Miller, Champelli, & Dinello, 1968; Gershon et al., 1962).

Safety And Hazards

Bamipine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;/h2-11,19H,12-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFTEUNPYSIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4945-47-5 (Parent)
Record name Soventol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40153781
Record name Soventol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamipine hydrochloride

CAS RN

61732-85-2, 1229-69-2
Record name Bamipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61732-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 1-methyl-N-phenyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soventol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soventol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinamine, 1-methyl-N-phenyl-N-(phenylmethyl)-, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9380352I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JE Kountourelli, CK Markopoulou - Journal of liquid …, 1991 - Taylor & Francis
… Bamipine hydrochloride was kindly donated by Knoll (Ludwigshafen, W. Germany). Mobile Phase: The mobile phase consisted of acetonitrile: tetrahydrofuran:0.015 M aqueous …
Number of citations: 15 www.tandfonline.com
JE Kountourellis, CK Markopoulou, JA Stratis - Analytical letters, 1993 - Taylor & Francis
… Bamipine hydrochloride was kindly donated by Knoll (Ludwigshafen, W. Germany) whereas the following … A: bamipine hydrochloride (Barn.) pg/ml from haloperidol (Hal.) pg/ml and …
Number of citations: 14 www.tandfonline.com
İ Biryol, M Kabasakaloǧlu, Z Şentürk - Analyst, 1989 - pubs.rsc.org
… In this work, the direct electrochemical oxidation of bamipine hydrochloride was investigated using platinum wire and platinised platinum electrodes. The effects of the supporting …
Number of citations: 7 pubs.rsc.org
JE Kountourellis, C Markopoulou… - … of Chromatography A, 1990 - Elsevier
… of standard solutions, 3.75, 5.62, 7.49, 9.36, 11.23 and 13.11 pg/ml and 2.24, 3.36, 4.48, 5.60, 6.72, 7.84 pg/ml, were prepared for salbutamol sulphate and bamipine hydrochloride, …
Number of citations: 14 www.sciencedirect.com
JE Kountourellis… - Journal of liquid …, 1989 - pascal-francis.inist.fr
A simultaneous assay by high performance liquid chromatography of bamipine hydrochloride and terbutaline sulphate in dosage forms … A simultaneous assay by high performance …
Number of citations: 10 pascal-francis.inist.fr
EY FA, B MH - 1991 - pesquisa.bvsalud.org
… for the determination of bamipine hydrochloride, in powder and in tablet forms, was presented. The method was based on the reaction between bamipine hydrochloride and 3-methyl-2-…
Number of citations: 0 pesquisa.bvsalud.org
MH Barary, ME Abdel-Hamid, MA Korany - Die Pharmazie, 1984 - europepmc.org
Fluorimetric and colorimetric determination of bamipine hydrochloride and its tablets. - Abstract - Europe PMC … Fluorimetric and colorimetric determination of bamipine …
Number of citations: 1 europepmc.org
JE Kountourellis, A Raptouli… - … of Chromatography A, 1986 - Elsevier
440 NOTES reproducible chromatograms. Therefore the solvents were dried by keeping them for more than 48 h over 3-and 4-A molecular sieves in storage vessels, with occasional …
Number of citations: 4 www.sciencedirect.com
SBBC Glassy-Crystalline, IEYG Vlasov, LN Moskvin - pubs.rsc.org
… Investigation of the Mechanism of the Electrochemical Oxidation of Bamipine Hydrochloride by Voltammetry-I nci Biryol, Melike Kabasakaloglu, Zuhre Senturk …
Number of citations: 0 pubs.rsc.org
H Barth, I Niemeyer, W Lorenz - Agents and Actions, 1973 - Springer
Histamine methyltransferase from pig antrum mucosa was inhibited by 33 H 1 -receptor antagonists, by the H 2 -receptor antagonists burimamide and metiamide and by the burimamide …
Number of citations: 72 link.springer.com

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